1H-Indene-3-ethanamine, 5-methoxy-
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Overview
Description
1H-Indene-3-ethanamine, 5-methoxy- is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . This compound is part of the indene family, which is known for its diverse applications in various fields of science and industry.
Preparation Methods
The synthesis of 1H-Indene-3-ethanamine, 5-methoxy- typically involves several steps, starting from readily available precursors. One common synthetic route includes the Fischer indole cyclization, where an appropriate precursor undergoes cyclization in the presence of glacial acetic acid and concentrated hydrochloric acid . This method is often followed by further steps such as reduction and aromatization to yield the desired product.
Chemical Reactions Analysis
1H-Indene-3-ethanamine, 5-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indene-3-ethanamine, 5-methoxy- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Indene-3-ethanamine, 5-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Indene-3-ethanamine, 5-methoxy- can be compared with other similar compounds, such as:
1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-: This compound has a similar structure but includes additional methyl groups, which can affect its chemical and biological properties.
1H-Indole-3-ethanamine, 5-methoxy-N,N-di-2-propen-1-yl-: This compound has propenyl groups, which can lead to different reactivity and applications.
The uniqueness of 1H-Indene-3-ethanamine, 5-methoxy- lies in its specific structure and the resulting properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-(6-methoxy-3H-inden-1-yl)ethanamine |
InChI |
InChI=1S/C12H15NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h3-5,8H,2,6-7,13H2,1H3 |
InChI Key |
MOYBTOYTRHPHMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CC=C2CCN)C=C1 |
Origin of Product |
United States |
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